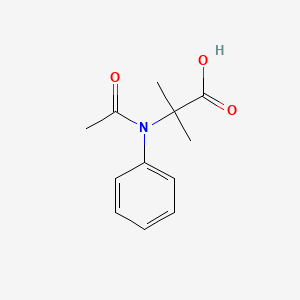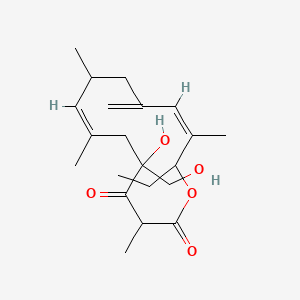
5-Hydroxy Flunixin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Flunixin-d3 is a deuterium-labeled derivative of 5-Hydroxy Flunixin, which is a metabolite of Flunixin. Flunixin is a non-steroidal anti-inflammatory drug widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Flunixin-d3 involves the incorporation of deuterium atoms into the 5-Hydroxy Flunixin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterium oxide (D2O) or deuterated chloroform (CDCl3) can be used.
Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate the hydrogen-deuterium exchange.
Reaction Temperature: The reactions are usually carried out at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy Flunixin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Hydroxy Flunixin-d3 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Flunixin in animals.
Toxicology: Helps in understanding the metabolic pathways and potential toxic effects of Flunixin.
Analytical Chemistry: Employed in the development of analytical methods for detecting Flunixin residues in animal-derived food products.
Veterinary Medicine: Used in studies to ensure the safety and efficacy of Flunixin in veterinary applications.
Mécanisme D'action
The mechanism of action of 5-Hydroxy Flunixin-d3 is similar to that of Flunixin. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy Flunixin: The non-deuterated form of 5-Hydroxy Flunixin-d3.
Flunixin: The parent compound from which 5-Hydroxy Flunixin is derived.
Other Non-Steroidal Anti-Inflammatory Drugs: Such as ibuprofen and ketoprofen.
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.
Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile, potentially leading to longer-lasting effects.
Research Utility: The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies.
Propriétés
Numéro CAS |
1185088-54-3 |
|---|---|
Formule moléculaire |
C14H11F3N2O3 |
Poids moléculaire |
315.267 |
Nom IUPAC |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
Clé InChI |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2C(=O)O)O)C(F)(F)F |
Synonymes |
5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


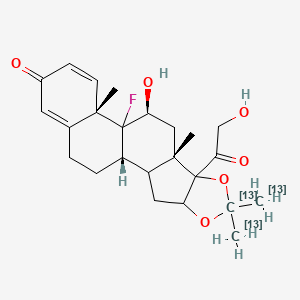
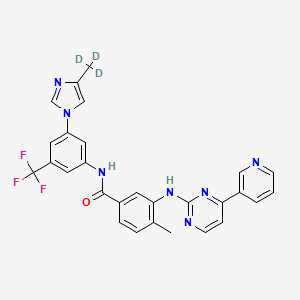
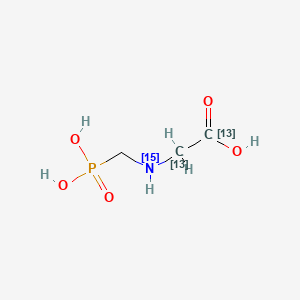
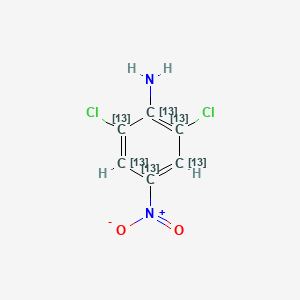
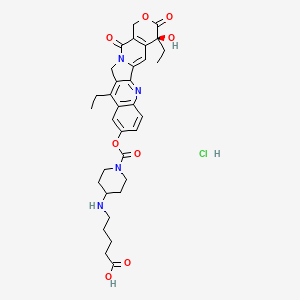
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)
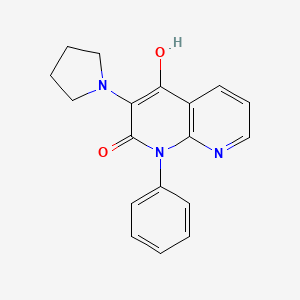
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)
